Product packaging for ORY-1001(trans)(Cat. No.:CAS No. 1431326-61-2)

ORY-1001(trans)

Cat. No.: B560137
CAS No.: 1431326-61-2
M. Wt: 303.27
InChI Key: UCINOBZMLCREGM-RNNUGBGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ory-1001(trans) is a potent, selective, and irreversible covalent inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1A (KDM1A/LSD1) . This small molecule inactivates KDM1A by irreversibly binding to its flavin adenine dinucleotide (FAD) cofactor, which leads to the accumulation of repressive histone marks and alters gene expression programs . Its primary research value lies in its powerful differentiating effect on hematologic cancer cells . Preclinical studies demonstrate its efficacy in targeting cancer stem cells (CSCs) by suppressing factors like SOX2 that drive self-renewal, and it has shown activity in models of acute leukemia and solid tumors such as small cell lung cancer and breast cancer . The inhibitor has been instrumental in proof-of-concept studies and target validation, with its clinical analog, iadademstat, currently in Phase II trials for acute myeloid leukemia (AML) and other cancers . This makes ORY-1001(trans) a critical tool compound for investigating the role of KDM1A in epigenetics, cellular differentiation, and oncology research . This product is intended for research purposes only and is not approved for human diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₅H₂₄Cl₂N₂ B560137 ORY-1001(trans) CAS No. 1431326-61-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-N-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2.2ClH/c16-12-6-8-13(9-7-12)17-15-10-14(15)11-4-2-1-3-5-11;;/h1-5,12-15,17H,6-10,16H2;2*1H/t12?,13?,14-,15+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCINOBZMLCREGM-RNNUGBGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NC2CC2C3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CCC1N)N[C@@H]2C[C@H]2C3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431303-72-8
Record name Iadademstat dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1431303728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IADADEMSTAT DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G02YXY861Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Mechanisms of Ory 1001 Trans Action

Irreversible Enzyme Inhibition of LSD1 Catalytic Activity

ORY-1001 acts as a covalent and highly selective inhibitor of LSD1. oryzon.com This irreversible inhibition is a key feature of its molecular action, leading to sustained downstream effects.

The catalytic activity of LSD1 is dependent on a flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.govacs.org ORY-1001 functions as a tranylcypromine (B92988) derivative, which executes its inhibitory effect through a suicide inactivation mechanism involving the covalent binding to this FAD cofactor. nih.govtandfonline.com This irreversible binding to FAD effectively inactivates the enzyme. nih.gov Computational modeling has shown a very high affinity of iadademstat (B609776) for the FAD-binding site of LSD1. nih.gov

LSD1 is a histone demethylase with activity against mono- and dimethylated histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). nih.govcancer.gov By inhibiting LSD1, ORY-1001 leads to an accumulation of these methylation marks. The inhibition of LSD1 enhances H3K4 methylation, which is associated with an increased expression of tumor suppressor genes. cancer.gov Conversely, LSD1 also demethylates H3K9, which can lead to the increased expression of genes that promote tumor growth; therefore, its inhibition by ORY-1001 promotes H3K9 methylation and decreases the transcription of these oncogenes. cancer.gov In preclinical models, treatment with ORY-1001 has been shown to time- and dose-dependently induce the accumulation of H3K4me2 at LSD1 target genes. nih.gov

Impact of ORY-1001 on Histone Methylation
Histone MarkEffect of LSD1Effect of ORY-1001Consequence
H3K4me1/2DemethylationIncreased MethylationIncreased expression of tumor suppressor genes cancer.gov
H3K9me1/2DemethylationIncreased MethylationDecreased expression of tumor-promoting genes cancer.gov

Disruption of LSD1 Scaffolding Functions

Beyond its enzymatic activity, LSD1 also serves as a scaffold, facilitating protein-protein interactions that are critical for the formation of transcriptional repressor complexes. nih.govnih.gov ORY-1001 has been shown to disrupt these scaffolding functions, which is a key aspect of its anti-cancer activity. oryzon.com

In certain cancers, such as acute myeloid leukemia (AML), the oncogenic program is sustained by the protein-protein interaction between LSD1 and the transcription factor Growth Factor Independent 1 (GFI1). oryzon.com This interaction is mediated by the SNAG domain of GFI1. oryzon.com ORY-1001 not only blocks the demethylase activity of LSD1 but also its scaffolding function by sterically hindering the binding of GFI1. oryzon.com The covalent binding of ORY-1001 to the FAD cofactor in LSD1's catalytic center causes the molecule to protrude in a way that impairs the anchoring of LSD1 with GFI1. oryzon.com Multiple distinct inhibitors of LSD1, both reversible and irreversible, have been shown to disrupt the LSD1:GFI1 interaction, leading to the release of the CoREST complex from GFI1 and chromatin. nih.gov

The disruption of the GFI1 transcription repressor complex by ORY-1001 leads to the activation of enhancers. nih.gov These enhancers are often located near genes that control monocytic lineage differentiation. nih.gov The physical separation of LSD1/RCOR1 from GFI1 results in the inactivation of GFI1's repressive function, leading to increased histone acetylation at enhancers and the subsequent upregulation of nearby genes. researchgate.net This mechanism is believed to be central to the drug-induced differentiation observed in AML cells. nih.gov

In a subset of small cell lung cancer (SCLC) tumors, the oncogenic program is dependent on the binding of LSD1 to the transcription factor Insulinoma-associated 1 (INSM1), which also contains a SNAG domain. oryzon.com The recruitment of LSD1 by INSM1 leads to the reduced expression of NOTCH1 and HES1, which in turn upregulates the oncogenes ASCL1 and NEUROD1, driving tumor progression. oryzon.com Iadademstat impairs the binding between LSD1 and INSM1, which restores the expression of NOTCH1 and HES1 and reduces the expression of ASCL1 and NEUROD1, potentially leading to strong and long-lasting tumor regression. oryzon.com

Disruption of LSD1 Scaffolding Functions by ORY-1001
Interacting ProteinCancer TypeMechanism of DisruptionDownstream Effect
GFI1Acute Myeloid Leukemia (AML)Steric hindrance following covalent binding to FAD cofactor oryzon.comActivation of enhancers and differentiation of leukemic blasts oryzon.comnih.gov
INSM1Small Cell Lung Cancer (SCLC)Impaired binding between LSD1 and INSM1 oryzon.comRestoration of NOTCH1 and HES1 expression, reduction of ASCL1 and NEUROD1 expression oryzon.com

Epigenetic Modulation and Gene Regulatory Networks by Ory 1001 Trans

Transcriptional Reprogramming and Differentiation Induction

Iadademstat's primary mechanism of action involves the epigenetic reprogramming of cancer cells, forcing them to shift from a proliferative state to a differentiated one. ashpublications.org This is achieved by altering the methylation status of histones, which in turn changes the accessibility of DNA to transcription factors. ashpublications.orgnih.gov

In various cancer models, particularly in acute myeloid leukemia (AML), iadademstat (B609776) has demonstrated a powerful differentiating effect. nih.govbiotech-spain.comresearchgate.netoryzon.com The inhibition of LSD1 by iadademstat leads to the accumulation of dimethylated histone H3 at lysine (B10760008) 4 (H3K4me2) on the target genes of KDM1A. selleckchem.comresearchgate.netmdpi.compreprints.org This epigenetic mark is associated with active gene transcription, and its accumulation results in the induction of differentiation markers. selleckchem.commdpi.compreprints.org

In AML cell lines, treatment with iadademstat leads to a time and dose-dependent increase in H3K4me2 at KDM1A target genes, which is accompanied by the induction of myeloid differentiation markers. selleckchem.commdpi.com Clinical studies in patients with relapsed or refractory AML have confirmed these findings, showing morphologic and molecular evidence of blast cell differentiation upon treatment with iadademstat. nih.gov This induction of differentiation has been particularly notable in patients with AML associated with MLL gene rearrangements. nih.gov The table below summarizes key findings related to the activation of differentiation-associated gene programs by iadademstat.

Cancer TypeModelKey FindingsReference
Acute Myeloid Leukemia (AML)Cell Lines (THP-1)Time/dose-dependent H3K4me2 accumulation at KDM1A target genes and induction of differentiation markers. selleckchem.com
Acute Myeloid Leukemia (AML)Patient SamplesMorphologic and molecular blast cell differentiation, especially in MLL-rearranged AML. nih.gov
Acute Myeloid Leukemia (AML)Cell LinesShifts gene expression from a proliferation to a differentiation signature. ashpublications.org
Acute Myeloid Leukemia (AML)Cell LinesInduced myeloid differentiation. mdpi.com

A critical aspect of iadademstat's anti-cancer activity is its ability to target cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, aggressiveness, and drug resistance. nih.govnih.gov A key regulator of stemness is the transcription factor SOX2. nih.govnih.gov Iadademstat has been shown to suppress the expression of SOX2, thereby inhibiting the self-renewal and seeding capacity of CSCs. nih.govnih.gov

The mechanism involves the prevention of the activation of an LSD1-targeted, stemness-specific enhancer of the SOX2 gene. nih.govnih.gov By blocking LSD1, iadademstat selectively promotes the methylation of H3K4 and H3K9 within the regulatory enhancer region of the SOX2 promoter, leading to the suppression of SOX2 activity. nih.gov This effect is particularly relevant in breast cancer, where iadademstat has been shown to block CSC-driven mammosphere formation in cell lines dependent on SOX2 for maintaining their CSC phenotype. nih.govnih.gov The table below details the effects of iadademstat on stemness-related gene expression.

Cancer TypeModelKey FindingsReference
Breast CancerCell LinesBlocked CSC-driven mammosphere formation in SOX2-dependent cell lines. nih.govnih.gov
Breast Cancer3D SpheroidsPrevented activation of an LSD1-targeted stemness-specific SOX2 enhancer. nih.govnih.gov
Breast CancerPatient-Derived XenograftReduced mammosphere formation and SOX2 expression in luminal-B breast cancer. nih.gov

In glioblastoma (GBM) and small cell lung cancer (SCLC), iadademstat has been shown to modulate the NOTCH signaling pathway, which is crucial for cell fate decisions, including proliferation and differentiation. oryzon.compatsnap.comnih.govlarvol.comnih.gov

In SCLC, the binding of LSD1 to the transcription factor INSM1 suppresses the expression of NOTCH1 and its downstream target HES1. oryzon.com This leads to the upregulation of oncogenes like ASCL1 and NEUROD1, driving tumor progression. oryzon.com Iadademstat disrupts the interaction between LSD1 and INSM1, restoring the expression of NOTCH1 and HES1, and consequently reducing the expression of ASCL1 and NEUROD1. oryzon.comnih.govnih.gov This reactivation of the NOTCH pathway can lead to significant and lasting tumor regression. oryzon.comnih.gov

Similarly, in glioblastoma, iadademstat inhibits cell growth by downregulating the Notch/HES1 pathway through the suppression of LSD1 expression. patsnap.comlarvol.com Overexpression of NOTCH1 was found to attenuate the anti-tumor effects of iadademstat in GBM, highlighting the importance of this pathway in the drug's mechanism of action. patsnap.com The following table summarizes the impact of iadademstat on NOTCH1 and HES1 expression.

Cancer TypeModelKey FindingsReference
Small Cell Lung Cancer (SCLC)Patient-Derived Xenograft (PDX)Reactivated NOTCH signaling, suppressed ASCL1. nih.gov
Small Cell Lung Cancer (SCLC)In vitroImpaired LSD1-INSM1 binding, restored NOTCH1 and HES1 expression. oryzon.com
Glioblastoma (GBM)In vitro/In vivoInhibited tumor growth by downregulating the Notch/HES1 pathway. patsnap.comlarvol.com

Modulation of the Tumor Immune Microenvironment

Beyond its direct effects on cancer cells, iadademstat also plays a significant role in modulating the tumor immune microenvironment, transforming it from an immunosuppressive ("cold") to an immune-active ("hot") state. nih.govcancerbiomed.orgresearchgate.net

Iadademstat has been shown to upregulate the expression of interferons (IFNs) and downstream IFN-stimulated genes. nih.govcancerbiomed.orgresearchgate.netresearchgate.net This includes the upregulation of Major Histocompatibility Complex class I (MHC-I) molecules, which are essential for antigen presentation to cytotoxic T lymphocytes. nih.govcancerbiomed.orgthno.orgnih.gov By increasing MHC-I expression, iadademstat enhances the ability of cancer cells to be recognized and targeted by the immune system. nih.govcancerbiomed.orgnih.gov

Interestingly, iadademstat also upregulates the expression of PD-L1, an immune checkpoint protein that can suppress T-cell activity. nih.govcancerbiomed.orgresearchgate.netresearchgate.net While this may seem counterintuitive, this effect can be leveraged in combination therapies with immune checkpoint inhibitors. oryzon.comnih.govcuretoday.comaacrjournals.orgasebio.com The table below outlines the key findings regarding the upregulation of interferons and IFN-stimulated genes by iadademstat.

Cancer TypeModelKey FindingsReference
VariousIn vitro/In vivoUpregulates IFNs and IFN-stimulated genes, including MHC-I and PD-L1. nih.govcancerbiomed.orgresearchgate.net
Small Cell Lung Cancer (SCLC)Cell LinesRestored MHC-I expression. nih.gov
MelanomaMouse ModelActivates immune responses, potentially overcoming resistance to immune checkpoint inhibitors. nih.gov

The immunomodulatory effects of iadademstat extend to various immune cells within the tumor microenvironment. nih.govcancerbiomed.orgresearchgate.net It has been observed to increase the density of mature dendritic cells (DCs), which are critical for initiating anti-tumor immune responses by presenting antigens to T cells. nih.govcancerbiomed.orgresearchgate.netthno.org Furthermore, iadademstat enhances the proliferation of cytotoxic T lymphocytes (CTLs), the primary effector cells responsible for killing cancer cells. nih.govcancerbiomed.orgresearchgate.netasebio.com

In some cancer models, the combination of iadademstat with other therapies has led to an eight- and 29-fold increase in the intratumoral densities of total and active cytotoxic T lymphocytes, respectively. researchgate.net This enhanced infiltration and activation of CTLs contribute significantly to the anti-tumor activity of iadademstat. curetoday.comasebio.com The table below summarizes the effects of iadademstat on dendritic cells and cytotoxic T lymphocytes.

Cancer TypeModelKey FindingsReference
VariousAnimal ModelsIncreased density of mature dendritic cells and proliferation of cytotoxic T lymphocytes. nih.govcancerbiomed.orgresearchgate.net
Small Cell Lung Cancer (SCLC)PreclinicalBoosts the number and activation of cytotoxic CD8+ T cells. curetoday.comasebio.com
Myelodysplastic Syndromes (MDS)In vitroRestores IRF8 expression and promotes differentiation of cDCs. thno.org

Implications for Immunotherapy Combinations

The epigenetic modulator ORY-1001 (Iadademstat), a potent and selective inhibitor of lysine-specific demethylase 1 (LSD1), has demonstrated significant potential in combination with immunotherapy to enhance anti-tumor responses. ascopubs.orgoryzon.comoryzon.com By altering the tumor microenvironment (TME) and modulating the expression of key immune-related genes, ORY-1001 can overcome resistance to immune checkpoint inhibitors (ICIs) and sensitize tumors to immune-mediated destruction. nih.govnih.gov

Research has shown that inhibition of LSD1 with ORY-1001 can reshape the TME from an immune-suppressive ("cold") to an immune-active ("hot") state. nih.govcancerbiomed.org This transformation is characterized by an increase in the density of mature dendritic cells and the proliferation of cytotoxic T lymphocytes within the tumor. nih.govcancerbiomed.org Furthermore, ORY-1001 treatment has been found to upregulate the expression of interferons (IFNs) and IFN-stimulated genes, including Major Histocompatibility Complex Class I (MHC-I), which is crucial for antigen presentation to T cells. nih.govnih.govcancerbiomed.org

A key aspect of ORY-1001's immunomodulatory effect is its ability to restore MHC-I expression in cancer cells, a mechanism often impaired in tumors to evade immune surveillance. nih.gov Studies in small cell lung cancer (SCLC) have shown that ORY-1001 can rescue MHC-I expression to levels comparable to those induced by IFN-γ treatment. nih.gov This restoration of antigen presentation machinery renders tumor cells more susceptible to T cell-mediated killing. nih.gov

The combination of ORY-1001 with immune checkpoint blockade has shown synergistic effects in preclinical models. For instance, in SCLC models resistant to anti-PD-L1 therapy, the addition of ORY-1001 led to a robust anti-tumor immune response and overcame this resistance. nih.gov Similarly, in other cancer types, combining ORY-1001 with anti-PD-L1 or anti-CD47 antibodies resulted in more potent tumor growth inhibition than either agent alone. thno.org

The mechanism behind this synergy involves a multi-faceted impact on the immune system. While upregulating antigen presentation, LSD1 inhibition can also influence the expression of immune checkpoint molecules themselves. In some contexts, ORY-1001 has been shown to decrease the expression of PD-L1 and CD47 on tumor cells. thno.org In other scenarios, particularly when delivered via engineered nanovesicles, ORY-1001 can upregulate PD-L1, which is then immediately blocked by the delivery system, effectively combining epigenetic modulation and immune checkpoint blockade in a single therapeutic agent. nih.govcancerbiomed.org

The potential of combining ORY-1001 with immunotherapy is currently being explored in clinical trials. A phase I/II trial is investigating iadademstat in combination with immune checkpoint inhibitors for the first-line treatment of extensive-stage SCLC. oryzon.com

Table 1: Effects of ORY-1001 on the Tumor Microenvironment

Cell Type/Process Effect of ORY-1001 Reference
Dendritic Cells Increased density of mature cells nih.govcancerbiomed.org
Cytotoxic T Lymphocytes Increased proliferation nih.govcancerbiomed.org
Antigen Presentation (MHC-I) Upregulation/Restoration of expression nih.govnih.govcancerbiomed.org

Table 2: Preclinical Combination Studies with ORY-1001

Cancer Model Combination Partner Outcome Reference
Small Cell Lung Cancer (SCLC) anti-PD-L1 antibody Overcame resistance, promoted anti-tumor immunity nih.gov

Table 3: Compound Names | Compound Name | | | :--- | | 5-azacytidine (B1684299) | | Amsacrine | | anti-CD47 | | anti-PD-1 | | anti-PD-L1 | | Atezolizumab | | all-trans-retinoic acid (ATRA) | | Bomedemstat | | Carboplatin | | Chlorpromazine | | Cisplatin | | Cytarabine | | Etoposide | | Fludarabine | | GSK2879552 | | HCI-2509 | | Hydroxycarbamide | | Idarubicin | | Imatinib | | INCB059872 | | JBI-802 | | Midostaurin | | Nivolumab | | ORY-1001 (Iadademstat) | | Paclitaxel (B517696) | | Pevonedistat | | Phenelzine | | Pinometostat | | Pulrodemstat | | Seclidemstat | | Tranylcypromine (B92988) | | Vafidemstat |

Preclinical Research on Ory 1001 Trans

In Vitro Studies and Cell Line Models

Preclinical research utilizing various in vitro cell line models has established ORY-1001(trans)'s mechanisms of action and its potential to modulate key cellular processes relevant to leukemia treatment.

Induction of Leukemic Blast Differentiation

ORY-1001(trans) has demonstrated a consistent ability to induce differentiation in various leukemia cell lines, a process often impaired in malignant hematopoietic cells researchgate.netnih.govhaematologica.orgnih.govmdpi.com. In MLL-AF9 cells, the compound provokes a time- and dose-dependent induction of the CD11b differentiation marker, a process that precedes observable changes in H3K4me2 levels glpbio.comspringermedizin.de. Furthermore, ORY-1001(trans) induces a monocyte/macrophage differentiation gene signature in AML cell lines ascopubs.orgnih.gov. Studies have shown that ORY-1001(trans) causes concomitant induction of differentiation markers, including H3K4me2 accumulation and FACS CD11b expression, with sub-nanomolar EC50 values (less than 1 nM) in THP-1 (MLL-AF9) cells springermedizin.de. This capacity for differentiation induction has been observed across different AML subtypes, including those with MLL gene rearrangements researchgate.netnih.gov.

Inhibition of Cancer Cell Proliferation in various models

Beyond differentiation, ORY-1001(trans) effectively inhibits the proliferation and colony formation of leukemia cells. It exhibits sub-nanomolar cellular activity in colony formation assays on MLL-translocated AML cell lines glpbio.com. Specifically, ORY-1001(trans) inhibits the proliferation and colony formation of MV(4;11) (MLL-AF4) cells with EC50 values below 1 nM springermedizin.de. The compound has also shown efficacy in other cancer models, including small cell lung cancer (SCLC) cell lines, where it displayed growth inhibition with IC50 values ranging from sub-nanomolar to nanomolar springermedizin.de. Moreover, ORY-1001(trans) has demonstrated the ability to inhibit the xenograft growth of the response signature positive cell line NCI-H510A springermedizin.de.

Characterization of Pharmacodynamic and Differentiation Biomarkers

The pharmacodynamic effects of ORY-1001(trans) are characterized by the accumulation of H3K4me2 at KDM1A target genes, a direct consequence of LSD1 inhibition springermedizin.denih.govmdpi.com. This epigenetic modification serves as a key biomarker for target engagement and therapeutic response springermedizin.denih.gov. The induction of differentiation biomarkers, such as CD11b, has been shown to correlate with the reduction of tumor growth in preclinical leukemia xenograft models ascopubs.orgnih.gov. Surrogate pharmacodynamic biomarkers, initially developed based on expression changes in leukemia cell lines, have been successfully translated and monitored in patient samples treated with ORY-1001 nih.gov. Clinical data has further confirmed a potent, time- and exposure-dependent induction of differentiation biomarkers, supporting its mechanism of action researchgate.netspringermedizin.denih.gov.

Table 1: In Vitro Efficacy of ORY-1001(trans)

Cell Line / Model TypeEffect MeasuredEC50 / Activity LevelCitation(s)
THP-1 (MLL-AF9)Differentiation (CD11b induction)< 1 nM springermedizin.de
MV(4;11) (MLL-AF4)Inhibition of Proliferation< 1 nM springermedizin.de
MV(4;11) (MLL-AF4)Colony Formation< 1 nM springermedizin.de
MLL-translocated AML cell linesColony Formation Assay ActivitySub-nanomolar glpbio.com
SCLC cell lines (classic subtypes)Growth InhibitionSub-nanomolar to nanomolar springermedizin.de

In Vivo Studies and Animal Models

The preclinical evaluation of ORY-1001(trans) in animal models has provided critical evidence of its efficacy in reducing tumor burden and extending survival in leukemia contexts.

Patient-Derived Xenograft (PDX) Models of Acute Myeloid Leukemia and T-cell Acute Lymphoblastic Leukemia

ORY-1001(trans) has been investigated in patient-derived xenograft (PDX) models, which more closely recapitulate human disease compared to traditional cell line xenografts. In models of AML, ORY-1001(trans) has demonstrated the ability to reduce tumor growth glpbio.comspringermedizin.denih.gov. Specifically, it has shown efficacy in extending survival in a mouse PDX model of T-cell acute leukemia and in a disseminated model of T-ALL glpbio.comspringermedizin.denih.govmdpi.com. These findings highlight the compound's potential therapeutic benefit in hematological malignancies that are often challenging to treat.

Reduction of Tumor Growth and Extension of Survival

In vivo studies have consistently shown that ORY-1001(trans) can significantly impact tumor progression and host survival. The compound has been observed to reduce AML tumor growth in both mice and rat xenografts glpbio.com. Further evidence comes from studies demonstrating that ORY-1001(trans) reduces the growth of AML xenograft models and extends survival in mouse PDX models of T-cell acute leukemia springermedizin.denih.gov. In the MV(4;11) xenograft model, ORY-1001(trans) administration led to a significant reduction in tumor growth springermedizin.de. These collective preclinical results underscore the compound's potential to translate into clinical benefits by controlling disease progression and improving survival outcomes in patients with specific types of leukemia.

Table 2: In Vivo Efficacy of ORY-1001(trans) in Leukemia Models

Animal Model TypeDisease ContextObserved EffectCitation(s)
Mouse XenograftsAcute Myeloid Leukemia (AML)Reduction of tumor growth glpbio.comspringermedizin.denih.gov
Rat XenograftsAcute Myeloid Leukemia (AML)Reduction of tumor growth glpbio.com
Mouse PDX ModelT-cell Acute LeukemiaExtension of survival springermedizin.denih.gov
Disseminated ModelT-cell Acute Lymphoblastic Leukemia (T-ALL)Extension of survival glpbio.com
MV(4;11) XenograftsAcute Myeloid Leukemia (AML)Significant reduction in tumor growth springermedizin.de

Clinical Translation and Therapeutic Applications of Ory 1001 Trans Iadademstat

Phase I/IIa Clinical Trials in Acute Leukemia

The initial clinical development of Iadademstat (B609776) focused on acute leukemias, where its ability to induce differentiation has been a key area of investigation.

Relapsed/Refractory Acute Myeloid Leukemia (AML)

A first-in-human, Phase I/IIa clinical trial evaluated Iadademstat as a single agent in patients with relapsed or refractory Acute Myeloid Leukemia (R/R AML). mdpi.comnih.govascopubs.orgtandfonline.comnih.govresearchgate.netascopubs.orgaacrjournals.orgresearchgate.net In the dose-escalation phase of this study, 27 patients were treated, leading to the establishment of a recommended dose of 140 µg/m²/d for an extension cohort. mdpi.comnih.govascopubs.orgnih.govresearchgate.netascopubs.org In this extension cohort, 14 additional patients were treated. mdpi.comnih.govascopubs.orgnih.govresearchgate.netascopubs.org Preliminary data from these trials indicated signs of clinical and biologic activity, including reductions in blood and bone marrow blast percentages. mdpi.comnih.govascopubs.orgnih.govresearchgate.netascopubs.orgaacrjournals.org Notably, one patient in the dose-escalation arm achieved a complete remission with incomplete count recovery (CRi). nih.govascopubs.orgnih.govresearchgate.netascopubs.orgaacrjournals.org Other patients experienced hematologic improvements and partial responses, suggesting therapeutic potential. researchgate.net

MLL/KMT2A-Rearranged Acute Leukemias

The extension cohort of the Phase I trial specifically included patients with MLL/KMT2A-rearranged AMLs, a subtype known to be particularly dependent on LSD1 activity. mdpi.comnih.govascopubs.orgnih.govresearchgate.netascopubs.org In these patients, Iadademstat demonstrated a pronounced effect, with reductions in blast percentages observed in both blood and bone marrow. mdpi.comnih.govascopubs.orgnih.govresearchgate.netascopubs.org Crucially, induction of blast cell differentiation was frequently observed, particularly in patients with MLL translocations. mdpi.comnih.govascopubs.orgnih.govresearchgate.netascopubs.org Studies reported that 80% of patients with MLL translocations exhibited morphologic and molecular blast cell differentiation. mdpi.comnih.govpreprints.orgtandfonline.com

Observed Biologic and Clinical Activity (e.g., Blast Differentiation, Remissions)

Pharmacodynamic (PD) data from clinical studies confirmed a potent, time- and exposure-dependent induction of differentiation biomarkers. nih.govascopubs.orgnih.govresearchgate.netascopubs.org Iadademstat's mechanism of action involves forcing undifferentiated leukemic blasts to differentiate, thereby reducing leukemic stem cell capacity and proliferation. oryzon.comresearchgate.netnih.govascopubs.orgpreprints.org This differentiation effect is a key biological activity observed in clinical trials. mdpi.comnih.govascopubs.orgnih.govresearchgate.netascopubs.orgresearchgate.net Clinically, this differentiation activity correlated with preliminary signs of anti-leukemic activity, including the achievement of a complete remission with incomplete hematological recovery (CRi) in one patient during the Phase I study. oryzon.comaacrjournals.org

Table 1: Summary of Clinical Activity in Acute Myeloid Leukemia Trials

Outcome MeasureValue / DescriptionReference(s)
CRi1 patient (Phase I DE arm) nih.govascopubs.orgnih.govresearchgate.netascopubs.orgaacrjournals.org
Partial Response3 of 14 evaluable patients (Phase I EC) researchgate.net
Overall Response Rate (ALICE Trial; Iadademstat + Azacitidine)81% oryzon.comashpublications.org
CR/CRi (ALICE Trial)64% of responders oryzon.comashpublications.org
Overall Response Rate (MLL-r AML; Phase II)63.2% preprints.org
CR+CRi (MLL-r AML; Phase II)22.8% preprints.org
Blast Differentiation (MLL patients)80% observed mdpi.comnih.govpreprints.orgtandfonline.com
Blast Differentiation (MLL fusion gene patients; Phase I EC)4 of 6 (67%) showed differentiation by morphology; 5/5 (100%) by qRT-PCR oryzon.com
Stable Disease (M6/AML patients; Phase I EC)4 of 4 (100%) oryzon.com
Bone Marrow Response (Phase I EC)Observed in 23% of patients researchgate.net

Clinical Development in Solid Tumors

Beyond hematological malignancies, Iadademstat is being investigated for its potential in treating various solid tumors, leveraging its epigenetic modulation capabilities.

Small Cell Lung Cancer (SCLC) Trials

Small Cell Lung Cancer (SCLC) is a highly aggressive lung cancer where LSD1 plays a significant role in its stemness. oryzon.comoryzon.com Iadademstat has been evaluated in a Phase IIa clinical trial (CLEPSIDRA study) in combination with platinum-etoposide in relapsed SCLC patients. oryzon.comnih.govoryzon.compatsnap.com Furthermore, Iadademstat is being assessed in a Phase I/II trial in combination with immune checkpoint inhibitors (ICIs) such as atezolizumab or durvalumab in patients with first-line extensive-stage SCLC. clinicaltrialsarena.comcuretoday.com Studies suggest that Iadademstat can activate NOTCH1 and suppress ASCL1, which are key regulators of the neuroendocrine phenotype in SCLC. nih.gov The drug is also being considered for relapsed/refractory SCLC patients in combination with paclitaxel (B517696). nih.gov

Emerging Data in Other Solid Tumor Types

The therapeutic potential of LSD1 inhibition with Iadademstat extends to other solid tumor types. oryzon.compatsnap.com It has shown promise in breast cancer, particularly in luminal-B and HER2-positive subtypes, by targeting SOX2-driven cancer stem cells. nih.gov Preclinical investigations have also indicated potential efficacy in prostate cancer and glioblastoma (GBM), where it was observed to downregulate the Notch/HES1 pathway. patsnap.com Additionally, Iadademstat is being evaluated in combination with paclitaxel in relapsed/refractory neuroendocrine carcinomas. oryzon.comoryzon.com

Compound Names Mentioned:

ORY-1001(trans)

Iadademstat

LSD1 (Lysine Specific Demethylase-1 / KDM1A)

GFI-1 (Growth Factor Independence 1)

SNAG-domain

FAD (Flavin Adenine (B156593) Dinucleotide)

NOTCH1

ASCL1

MHC-1 (Major Histocompatibility Complex 1)

Gilteritinib

Azacitidine

Venetoclax

Paclitaxel

Atezolizumab

Durvalumab

Vidaza (azacitidine)

Venclexta (venetoclax)

Etoposide

Platinum

ATRA (all-trans-retinoic acid)

HES1

CR2

GBM (Glioblastoma Multiforme)

SOX2

ALDH1 (Aldehyde Dehydrogenase 1)

MAO-B (Monoamine Oxidase B)

MEIS1

HOXA

CD11b

CD14

PD-1 (Programmed cell death protein 1)

CTLA4 (Cytotoxic T-lymphocyte-associated protein 4)

PD-L1 (Programmed death-ligand 1)

Mechanistic Insights into Therapeutic Efficacy of Ory 1001 Trans

Reversion of Oncogenic Programs in Leukemias

LSD1 is integral to maintaining the aberrant gene expression patterns that drive leukemic cell proliferation and survival nih.govascopubs.org. In certain subtypes of AML, such as those with MLL (Mixed Lineage Leukemia) gene rearrangements, LSD1 is essential for sustaining the oncogenic program downstream of MLL fusion proteins ascopubs.orghaematologica.org. By inhibiting LSD1, ORY-1001(trans) induces an accumulation of H3K4me2 marks on LSD1 target genes nih.govresearchgate.netascopubs.org. This epigenetic reprogramming can lead to the reversal of gene expression patterns that promote leukemic cell growth and survival.

Research has demonstrated that ORY-1001(trans) can reverse specific oncogenic programs. For instance, in cellular models of leukemia driven by SETBP1 mutations and CSF3R mutations, treatment with LSD1 inhibitors, including ORY-1001, led to a significant decrease in Myc expression (by at least 70%) and a reversal of MYC amplification ashpublications.org. Myc is a proto-oncogene frequently dysregulated in various cancers, and its amplification is associated with aggressive disease ashpublications.org. The ability of ORY-1001(trans) to counteract these oncogenic drivers suggests a broad potential for resetting aberrant transcriptional networks in leukemia.

Table 1: Reversal of Oncogenic Gene Expression by ORY-1001 in Leukemia Models

Target Gene/ProgramEffect of ORY-1001(trans)Model SystemReference
MYC amplificationReversalSETBP1-mutated leukemia cell lines ashpublications.org
MYC expressionDecreased (≥70%)SETBP1-mutated leukemia cell lines ashpublications.org
MYC target genesDownregulatedSETBP1-mutated leukemia cell lines ashpublications.org

Induction of Terminal Differentiation in Malignant Cells

A key mechanism by which ORY-1001(trans) exerts its anti-leukemic effects is by overcoming the differentiation block characteristic of malignant cells, particularly in AML nih.govnih.govresearchgate.netascopubs.orgnih.gov. LSD1 normally plays a role in maintaining the balance between hematopoietic stem cells and terminally differentiated myeloid cells nih.govascopubs.org. In AML, its dysregulation promotes the accumulation of immature blast cells nih.govascopubs.org. ORY-1001(trans) inhibits LSD1, leading to an increase in H3K4me2 levels at the promoters of genes associated with myeloid differentiation, thereby promoting the maturation of leukemic cells ascopubs.orghaematologica.org.

Preclinical studies have shown that ORY-1001(trans) induces a monocyte/macrophage differentiation gene signature in AML cell lines nih.govascopubs.org. Furthermore, in clinical trials involving patients with relapsed or refractory AML, particularly those with MLL translocations, ORY-1001(trans) demonstrated significant induction of blast cell differentiation. In a phase I study, 80% of evaluable patients with MLL translocations showed morphologic and molecular evidence of blast cell differentiation in blood or bone marrow following treatment nih.govascopubs.orgresearchgate.net. This differentiation is often accompanied by the upregulation of specific markers, such as CD11b, in MLL-AF9 cells glpbio.com. The mechanism involves the disruption of the GFI1 transcription repressor complex, which in turn activates enhancers crucial for monocytic lineage differentiation tandfonline.com.

Table 2: ORY-1001(trans) Induced Differentiation in AML

Outcome MeasuredFindingPatient/Cell TypeReference
Blast cell differentiationInduced morphologic and molecular differentiation80% of evaluable patients with MLL translocations nih.govascopubs.orgresearchgate.net
Differentiation marker induction (e.g., CD11b)Time and dose-dependent inductionMLL-AF9 cells glpbio.com
Monocyte/macrophage differentiation gene signatureInducedAML cell lines nih.govascopubs.org
H3K4me2 accumulation on target genesInduced, promoting myeloid differentiation gene expressionAML cells ascopubs.orghaematologica.org

Role in Modulating Cancer Stem Cell Plasticity

Cancer stem cells (CSCs) are a subpopulation of cells within a tumor that possess self-renewal capabilities and are thought to drive tumor initiation, progression, and therapeutic resistance nih.govfrontiersin.orgportlandpress.com. LSD1 is recognized as a key regulator of stem cell potential in AML, and its inhibition by ORY-1001(trans) has been shown to impact leukemic stem cell (LSC) populations nih.govnih.govresearchgate.netascopubs.orgnih.govfrontiersin.org.

Preclinical studies indicate that ORY-1001(trans) compromises the capacity of LSCs and reduces their self-renewal potential nih.govnih.govresearchgate.netascopubs.orgnih.govfrontiersin.org. By targeting LSD1, ORY-1001(trans) can influence the epigenetic landscape that governs stemness, thereby promoting the differentiation of these malignant stem cells into more mature, less proliferative states nih.gov. In breast cancer models, iadademstat (B609776) (ORY-1001) has been shown to target SOX2-driven CSCs by suppressing SOX2 activity, a master regulator of pluripotency and stemness. This is achieved through augmenting H3K4 methylation at the promoters of differentiation genes, thereby inhibiting the CSC phenotype nih.gov. This suggests that ORY-1001(trans) can modulate the plasticity of cancer cells, preventing them from maintaining a stem-like state and thereby potentially overcoming resistance mechanisms.

Challenges and Future Directions in Ory 1001 Trans Research

Understanding Resistance Mechanisms to LSD1 Inhibition

A significant challenge in the clinical application of LSD1 inhibitors, including ORY-1001(trans), is the development of both intrinsic and acquired resistance. In small cell lung cancer (SCLC), resistance can arise through epigenetic reprogramming, leading to a mesenchymal-like transcriptional state driven by TEAD4. This shift bypasses the neuroendocrine transcriptional programs that render SCLC cells sensitive to LSD1 inhibition nih.govnih.govresearchgate.net. Furthermore, other mechanisms, such as the activation of the mTOR pathway, have been identified as contributors to resistance in acute myeloid leukemia (AML) cells treated with LSD1 inhibitors haematologica.org. Understanding these diverse resistance pathways is crucial for developing strategies to resensitize tumors or prevent resistance from emerging.

Development of Predictive Biomarkers for Response

Given that not all patients respond uniformly to LSD1 inhibition, the identification of predictive biomarkers is paramount for patient stratification and personalized medicine. In SCLC, research suggests that high expression levels of transcription factors ASCL1 and SOX2 may predict a greater likelihood of response to iadademstat (B609776) (ORY-1001) aacrjournals.org. Studies have also explored methylation signatures as potential predictors of response to LSD1 inhibitors in SCLC, identifying a set of 45 methylation probes that could stratify patients nih.gov. In glioblastoma stem cells (GSCs), specific gene expression patterns, including upregulation of HKDC1, RAB3IL1, RAB39B, FTH1, and FAM213A, have been associated with resistance to LSD1 inhibitors frontiersin.orgaacrjournals.org. The development and validation of such biomarkers are essential for guiding treatment decisions and maximizing the therapeutic benefit of ORY-1001(trans).

Optimizing Combination Therapies and Sequencing Strategies

To enhance efficacy and overcome resistance, combination therapies are being actively investigated. ORY-1001(trans) has demonstrated synergistic activity with various agents, including standard-of-care drugs like all-trans retinoic acid (ATRA), cytosine arabinoside, and quizartinib (B1680412) in AML models springermedizin.deresearchgate.nethaematologica.orgd-nb.infooryzon.com. It also shows synergy with other epigenetic inhibitors and targeted therapies, such as BET protein inhibitors springermedizin.ded-nb.infotandfonline.com. In AML, combining LSD1 inhibitors with kinase inhibitors, such as those targeting FLT3 (e.g., quizartinib, gilteritinib), has shown potent synergy, particularly in FLT3-mutant AML biorxiv.org. Furthermore, LSD1 inhibition can prime leukemia cells for sensitivity to MEK inhibitors by reshaping kinase networks, suggesting potential sequential treatment strategies researchgate.net. In SCLC, combining ORY-1001(trans) with immune checkpoint inhibitors is also under investigation to enhance anti-tumor immunity biotech-spain.comfrontiersin.org.

Exploration of Novel Delivery Systems (e.g., Nanoparticles for Tumor-Targeted Delivery)

While not explicitly detailed in the current literature for ORY-1001(trans), the exploration of novel drug delivery systems, such as nanoparticles for tumor-targeted delivery, represents a general future direction for improving the therapeutic index of epigenetic modulators. Such systems could enhance drug accumulation at the tumor site, reduce systemic exposure, and potentially overcome resistance mechanisms by achieving higher local drug concentrations. This approach is a promising avenue for future research to optimize the delivery and efficacy of ORY-1001(trans) in solid tumors.

Expanding Therapeutic Indications beyond Hematological Malignancies and Small Cell Lung Cancer

While ORY-1001(trans) has shown promise in AML and SCLC, its therapeutic potential extends to other cancers. LSD1 is implicated in the progression and drug resistance of various solid tumors, including breast cancer, prostate cancer, neuroendocrine tumors, and certain brain tumors like medulloblastoma and glioblastoma frontiersin.orgdelveinsight.comoryzon.comnih.govnih.govmdpi.comresearchgate.net. Research is ongoing to explore the efficacy of ORY-1001(trans) in these indications, leveraging its ability to target cancer stem cells and modulate key oncogenic pathways. For instance, its role in SOX2-driven breast cancer stem cells suggests potential application in luminal-B and HER2-positive subtypes nih.gov.

Q & A

Q. What is the primary mechanism of action of ORY-1001 (trans) in targeting epigenetic modifications?

ORY-1001 (trans) is a selective, irreversible inhibitor of lysine-specific demethylase 1A (KDM1A/LSD1), an enzyme that removes methyl groups from histone H3K4me1/2. By binding to the flavin adenine dinucleotide (FAD) cofactor in KDM1A, it prevents demethylation, leading to accumulation of H3K4me2 at target gene promoters. This epigenetic modulation induces differentiation and apoptosis in cancer cells, as demonstrated in THP-1 (MLL-AF9) and MV(4;11) (MLL-AF4) leukemia models .

Q. What validated assays are used to quantify KDM1A target engagement by ORY-1001 (trans)?

  • Chemoprobe-based assays : Biotinylated probes (e.g., OG-881) derived from ORY-1001 are used to measure KDM1A occupation via pull-down assays. Pretreatment with ORY-1001 reduces probe binding in a dose-dependent manner, confirming target inhibition .
  • H3K4me2 quantification : AlphaLISA and ChIP-seq are employed to assess H3K4me2 accumulation. For example, ORY-1001 treatment in MV(4;11) cells showed an EC50 of 0.6 nM for H3K4me2 upregulation .

Q. How do researchers ensure specificity of ORY-1001 (trans) for KDM1A over related enzymes?

ORY-1001 exhibits >100-fold selectivity for KDM1A over other FAD-dependent amine oxidases (e.g., MAO-A/B) and non-histone modifiers. This is validated via kinase profiling and CEREP diversity panels, which confirmed no off-target activity .

Advanced Research Questions

Q. What experimental design considerations are critical for in vivo efficacy studies of ORY-1001 (trans)?

  • Dosing schedule : In NSG mouse xenograft models, therapy initiation timing (e.g., day 1 post-tumor injection) significantly impacts tumor growth suppression. Delayed treatment may reduce efficacy .
  • Endpoint selection : Tumor volume thresholds (>1.5 cm³) and survival metrics (Kaplan-Meier analysis) are critical for robust statistical outcomes. For example, ORY-1001 extended survival in Merkel cell carcinoma models (p<0.0001, log-rank test) .

Q. How can contradictory data on ORY-1001 (trans) efficacy across cancer models be resolved?

  • Context-dependent mechanisms : In glioblastoma (GBM), ORY-1001 downregulates Notch/HES1 signaling, while in gastric cancer, it modulates the KDM1A-NDRG1 axis. Discrepancies may arise from tissue-specific cofactors or epigenetic crosstalk. Comparative ChIP-seq analyses (e.g., H3K4me2 at VIM vs. NDRG1 promoters) can clarify model-specific effects .
  • Dose optimization : Use EC50/IC50 ratios (e.g., 0.6 nM for H3K4me2 vs. 18 nM for KDM1A inhibition) to adjust dosing in resistant models .

Q. What methodologies enable real-time monitoring of ORY-1001 (trans) pharmacokinetics and target engagement?

  • Bioluminescent reporter assays : Engineered cell lines with H3K4me2-driven luciferase can track dynamic target modulation .
  • Mass spectrometry : Quantify ORY-1001 plasma/tissue concentrations and correlate with H3K4me2 levels in xenografts .

Q. How can researchers address challenges in delivering ORY-1001 (trans) to immune-privileged tumor sites?

  • Nanoparticle delivery systems : T-cell membrane-coated vesicles (e.g., OPEN nanoparticles) enhance tumor targeting via PD1-PDL1 interactions, improving ORY-1001 accumulation in immunosuppressive microenvironments .
  • Combination therapies : Pair ORY-1001 with immune checkpoint inhibitors to amplify antigen presentation (via MHC-I upregulation) and T-cell activation .

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing ORY-1001 (trans) dose-response data?

  • Nonlinear regression models : Fit sigmoidal curves to calculate IC50/EC50 values (e.g., GraphPad Prism).
  • Two-way ANOVA : Use for longitudinal tumor growth data to account for time and treatment effects .

Q. How should researchers validate CRISPR/Cas9 screens identifying synthetic lethal partners of ORY-1001 (trans)?

  • Orthogonal assays : Confirm hits with siRNA/shRNA knockdown and small-molecule inhibitors.
  • Pathway enrichment : Tools like GSEA can prioritize pathways (e.g., Notch signaling) for mechanistic follow-up .

Q. What protocols ensure reproducibility in ORY-1001 (trans) studies?

  • Cell line authentication : STR profiling to confirm genetic stability.
  • In vivo replication : Use ≥8 mice per treatment group and blinded measurements to reduce bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.